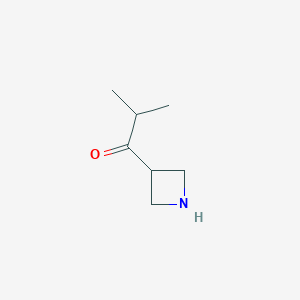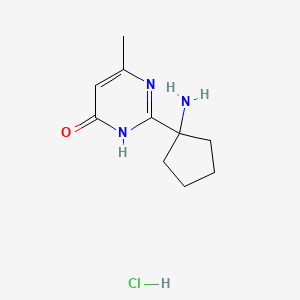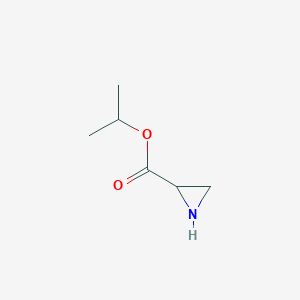
Aziridine-2-carboxylic acid isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl Aziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Propan-2-yl Aziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of aziridine with isopropyl chloroformate under basic conditions . The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the carbonyl carbon of the isopropyl chloroformate, leading to the formation of the aziridine-2-carboxylate ring.
Industrial Production Methods
Industrial production of Propan-2-yl Aziridine-2-carboxylate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that facilitate the reaction can further improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl Aziridine-2-carboxylate undergoes various chemical reactions, including nucleophilic ring-opening, oxidation, and substitution reactions . The high ring strain of the aziridine ring makes it particularly susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common nucleophiles include amines, alcohols, and thiols.
Substitution: Substitution reactions can occur at the aziridine nitrogen or the carboxylate group, depending on the reagents and conditions used.
Major Products Formed
The major products formed from these reactions include various amino acids, alkanolamines, and heterocyclic compounds. For example, nucleophilic ring-opening with amines can yield β-amino acids, while oxidation can produce oxaziridines.
Aplicaciones Científicas De Investigación
Propan-2-yl Aziridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies, where it can be used to modify biomolecules.
Medicine: Derivatives of aziridine-2-carboxylates have shown potential as anticancer agents due to their ability to alkylate DNA and proteins.
Industry: In the industrial sector, Propan-2-yl Aziridine-2-carboxylate is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of Propan-2-yl Aziridine-2-carboxylate primarily involves its high reactivity due to the ring strain of the aziridine ring. This reactivity allows it to undergo nucleophilic ring-opening reactions, leading to the formation of various products. The compound can alkylate nucleophiles, including DNA and proteins, which is the basis for its potential anticancer activity. The molecular targets and pathways involved include the inhibition of protein disulfide isomerases and other thiol-containing enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and anticancer properties.
3-Arylaziridine-2-carboxylates: These compounds have shown potential in medicinal chemistry due to their ability to form various biologically active molecules.
Uniqueness
Propan-2-yl Aziridine-2-carboxylate is unique due to its specific reactivity profile and the ability to form a wide range of derivatives. Its isopropyl group provides steric hindrance, which can influence the selectivity and outcome of its reactions.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
propan-2-yl aziridine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-4(2)9-6(8)5-3-7-5/h4-5,7H,3H2,1-2H3 |
Clave InChI |
MQHYSRLAEFWPQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


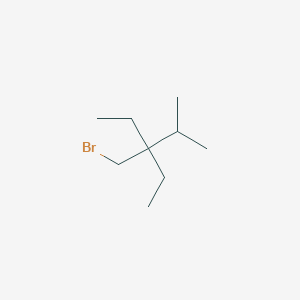
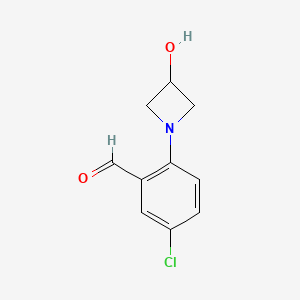
![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate](/img/structure/B13166433.png)
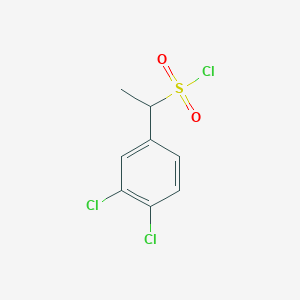
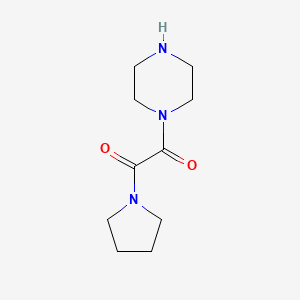
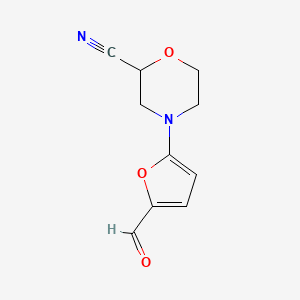
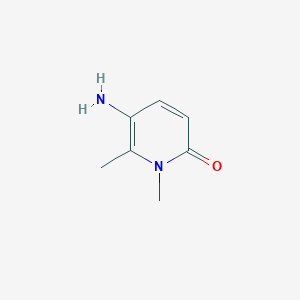
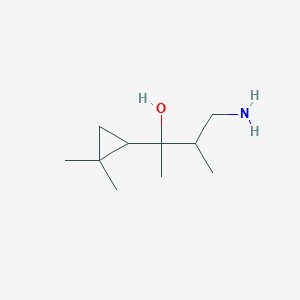
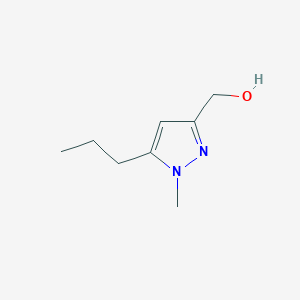
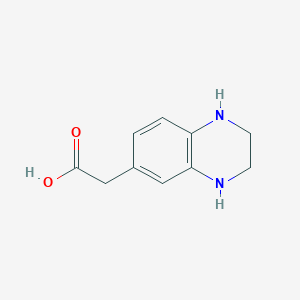
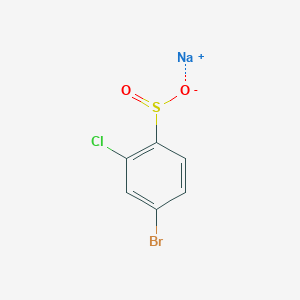
![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)
